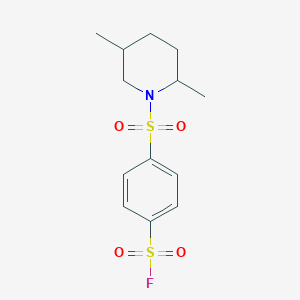
3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazole derivatives are a class of compounds that have a five-membered ring containing four nitrogen atoms and one carbon atom . They are known for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis Analysis
Tetrazole derivatives can be synthesized through various methods. One common approach involves the reaction of sodium azide and triethyl orthoformate . Another method involves the reaction of cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction .Molecular Structure Analysis
Tetrazoles have a five-membered ring structure with four nitrogen atoms and one carbon atom . They can exist in two tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis
Tetrazoles can undergo various chemical reactions due to their unique structure. For example, they can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also react with active metals to produce new compounds .Physical And Chemical Properties Analysis
Tetrazoles are generally crystalline and odorless compounds . They are soluble in water and other polar solvents . They can show both acidic and basic properties .Applications De Recherche Scientifique
Antiviral Activity
The indole nucleus, which is a part of the compound’s structure, has been found to possess significant antiviral properties. Indole derivatives have been reported to show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural similarity suggests that “3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide” could be explored for its potential antiviral applications, especially in designing new antiviral agents.
Anti-inflammatory Activity
Tetrazole derivatives, which form part of the compound’s structure, are known for their anti-inflammatory properties. They act as nonclassical bioisosteres of carboxylic acids and have been used in the development of various anti-inflammatory drugs . This compound could be investigated for its efficacy in reducing inflammation in medical conditions.
Antitumor and Cytotoxic Activity
Compounds with indole and tetrazole moieties have shown promising results in cytotoxic studies against cancer cell lines, such as human breast cancer cells (MCF-7) . The compound could be a candidate for further research in cancer therapy, focusing on its potential to inhibit tumor growth and induce cell death in cancerous cells.
Analgesic Activity
The tetrazole group is associated with analgesic activity, providing pain relief in various conditions . Research into the analgesic potential of “3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide” could lead to the development of new pain management medications.
Antimicrobial Activity
Indole derivatives are known to exhibit antimicrobial activity, which includes action against bacteria and fungi . This suggests that the compound could be utilized in the development of new antimicrobial agents, potentially contributing to the treatment of infectious diseases.
Antidiabetic Activity
Research has indicated that indole derivatives can have antidiabetic effects, which could be beneficial in managing diabetes . The compound’s potential as an antidiabetic agent could be explored, possibly leading to new therapeutic options for diabetes management.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,3-diphenyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c29-23(24-17-22-25-26-27-28(22)20-14-8-3-9-15-20)16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWKRVLKMPNNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2991434.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2991438.png)
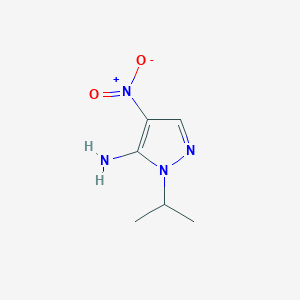
![Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2991444.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2991445.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide](/img/structure/B2991446.png)
![ethyl 3-[[4-(diethylsulfamoyl)benzoyl]amino]-1H-indole-2-carboxylate](/img/structure/B2991447.png)
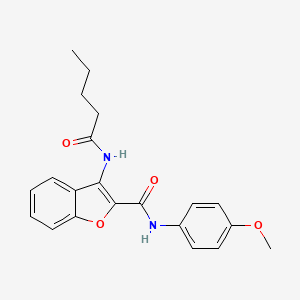
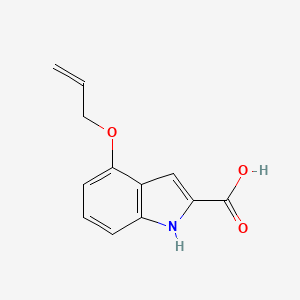
![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium trifluorotris(perfluoroethyl)phosphate(V)](/img/structure/B2991452.png)
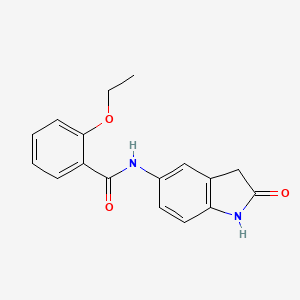
![N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2991455.png)
![(2-Fluoro-5-methylphenyl)-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2991456.png)
